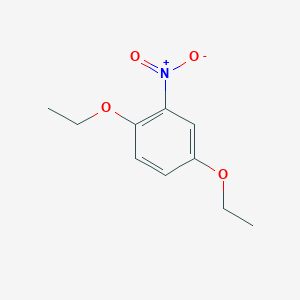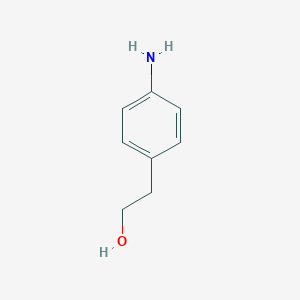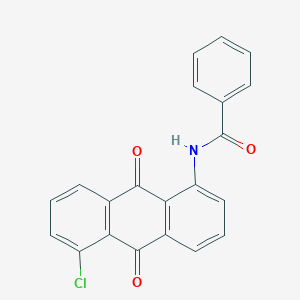![molecular formula C16H16N2O3 B086826 4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide CAS No. 51771-21-2](/img/structure/B86826.png)
4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H15NO3 It is characterized by the presence of methoxy groups and a benzamide structure, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxybenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-[(4-methoxyphenyl)methylamino]benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-(3-methoxyphenyl)benzamide
- 4-methoxy-N-(2-methoxyphenyl)benzamide
- 4-methoxy-N-(4-methylphenyl)benzamide
Uniqueness
4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific structural features, such as the presence of an imine group and methoxy substituents on both aromatic rings. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
51771-21-2 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-3-12(4-8-14)11-17-18-16(19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19)/b17-11+ |
Clave InChI |
FVFJLTPQIFBTGJ-GZTJUZNOSA-N |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)









